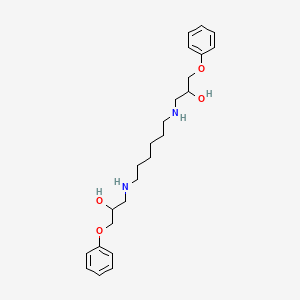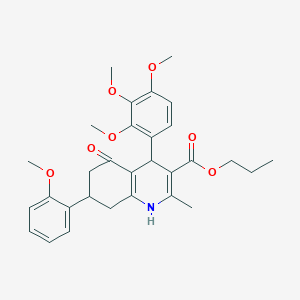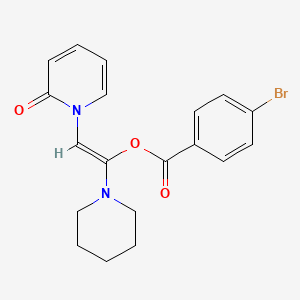![molecular formula C40H31N5O4S2 B11093041 5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B11093041.png)
5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. These reactions may include condensation, cyclization, and substitution reactions under controlled conditions. Common reagents used in the synthesis may include aldehydes, ketones, and thiourea derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinones: Compounds with similar pyrimidinone structures.
Thioxo Derivatives: Compounds containing thioxo groups.
Hydroxy Aromatics: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
The uniqueness of 6-HYDROXY-5-[6-HYDROXY-1-(2-METHYLPHENYL)-4-OXO-3-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYLMETHYL]-1-(2-METHYLPHENYL)-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE lies in its complex structure, which combines multiple functional groups and aromatic rings, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C40H31N5O4S2 |
|---|---|
Molecular Weight |
709.8 g/mol |
IUPAC Name |
6-hydroxy-5-[[6-hydroxy-1-(2-methylphenyl)-4-oxo-3-phenyl-2-sulfanylidenepyrimidin-5-yl]-pyridin-4-ylmethyl]-1-(2-methylphenyl)-3-phenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C40H31N5O4S2/c1-25-13-9-11-19-30(25)44-37(48)33(35(46)42(39(44)50)28-15-5-3-6-16-28)32(27-21-23-41-24-22-27)34-36(47)43(29-17-7-4-8-18-29)40(51)45(38(34)49)31-20-12-10-14-26(31)2/h3-24,32,48-49H,1-2H3 |
InChI Key |
FJHFKHWYWZPARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)C(C4=CC=NC=C4)C5=C(N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4Z)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11092975.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)

![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate](/img/structure/B11092997.png)

![2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093037.png)
![Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11093038.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide](/img/structure/B11093043.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
